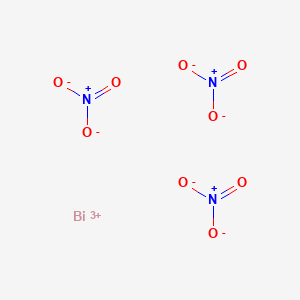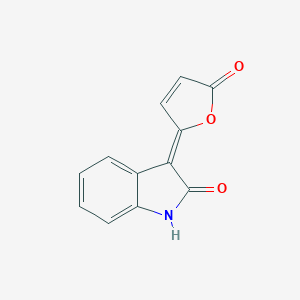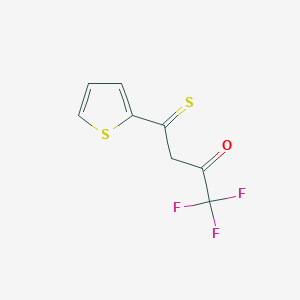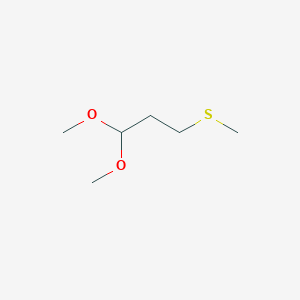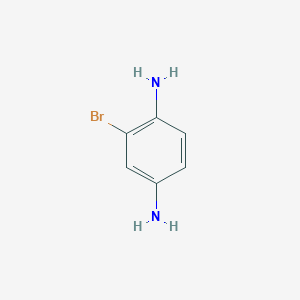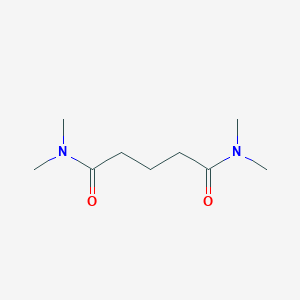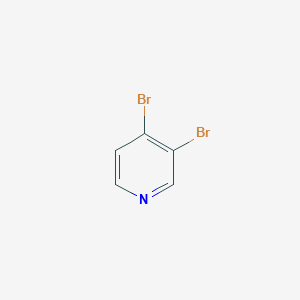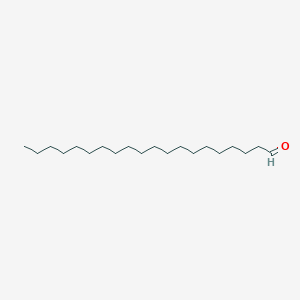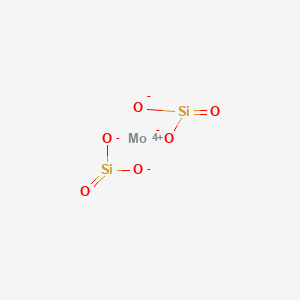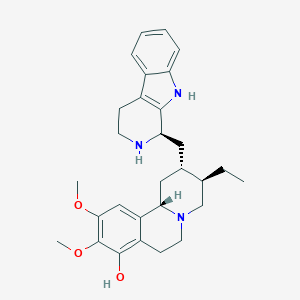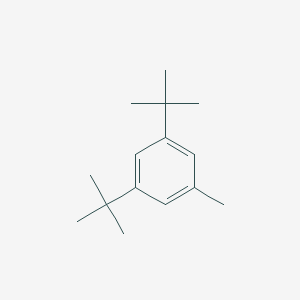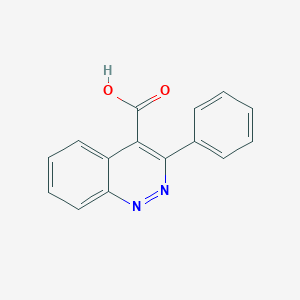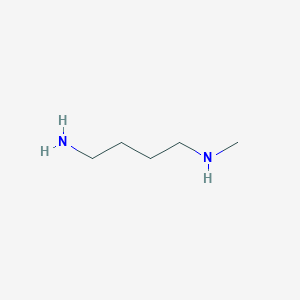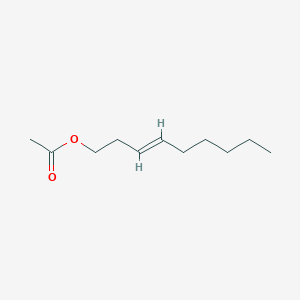
Non-3-enyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Non-3-enyl acetate is a naturally occurring compound that is found in various plants and fruits. It is a type of organic compound that belongs to the family of esters. Non-3-enyl acetate has a fruity odor and is commonly used in perfumes and flavorings. This compound has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of non-3-enyl acetate is not fully understood. However, it has been proposed that its antimicrobial activity is due to its ability to disrupt the cell membrane of microorganisms. It has also been suggested that its antioxidant activity is due to its ability to scavenge free radicals.
Efectos Bioquímicos Y Fisiológicos
Non-3-enyl acetate has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been found to have antioxidant properties, which may help to prevent oxidative damage to cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Non-3-enyl acetate has several advantages and limitations for use in lab experiments. One advantage is that it is a naturally occurring compound, which makes it easier to obtain than synthetic compounds. However, one limitation is that it may not be as stable as synthetic compounds, which may affect its performance in experiments.
Direcciones Futuras
There are several future directions for the study of non-3-enyl acetate. One direction is the development of new drugs based on its antimicrobial and antioxidant properties. Another direction is the study of its potential applications in food preservation. Additionally, further research is needed to fully understand its mechanism of action and its effects on human health.
Conclusion:
Non-3-enyl acetate is a naturally occurring compound that has gained attention in scientific research due to its potential applications in various fields. It can be synthesized through various methods and has been found to have antimicrobial and antioxidant properties. Further research is needed to fully understand its mechanism of action and its effects on human health.
Métodos De Síntesis
Non-3-enyl acetate can be synthesized through various methods. One of the most common methods is the esterification of 3-nonanol with acetic acid. This reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions and the product is purified through distillation.
Aplicaciones Científicas De Investigación
Non-3-enyl acetate has been extensively studied for its potential applications in various fields of science. It has been found to have antimicrobial and antioxidant properties, making it a potential candidate for use in food preservation. Non-3-enyl acetate has also been studied for its potential use in the development of new drugs for various diseases.
Propiedades
Número CAS |
13049-89-3 |
|---|---|
Nombre del producto |
Non-3-enyl acetate |
Fórmula molecular |
C11H20O2 |
Peso molecular |
184.27 g/mol |
Nombre IUPAC |
[(E)-non-3-enyl] acetate |
InChI |
InChI=1S/C11H20O2/c1-3-4-5-6-7-8-9-10-13-11(2)12/h7-8H,3-6,9-10H2,1-2H3/b8-7+ |
Clave InChI |
LRQNQAVSERJKNU-BQYQJAHWSA-N |
SMILES isomérico |
CCCCC/C=C/CCOC(=O)C |
SMILES |
CCCCCC=CCCOC(=O)C |
SMILES canónico |
CCCCCC=CCCOC(=O)C |
Otros números CAS |
36809-53-7 |
Sinónimos |
Acetic acid (E)-3-nonenyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![trisodium 2-chloro-5-[[4,5-dihydro-3-methyl-5-oxo-1-[4-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]-1H-pyrazol-4-yl]azo]-4-sulphonatobenzoate](/img/structure/B81890.png)
